N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical and Spectroscopic Studies
N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and similar compounds have been extensively studied through spectroscopic methods. In particular, Arjunan et al. (2012) investigated the structural, thermodynamical, and vibrational characteristics of related compounds using ab initio and DFT studies. They focused on understanding the steric influence of methyl groups on the characteristic frequencies of the amide group (Arjunan, Kalaivani, Sakiladevi, Carthigayan, & Mohan, 2012).
Biological Evaluation as Cannabinoid Receptor Ligands
Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, including compounds similar to the one . Their preliminary biological evaluation showed that certain derivatives are potent and selective ligands for the cannabinoid receptor type 2, with significant binding affinity (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).
Application in Synthesis and Chemical Studies
Skladchikov et al. (2013) focused on the synthesis and Heck cyclization of compounds structurally related to this compound. Their work offers insight into the chemical properties and potential applications in synthetic chemistry (Skladchikov, Suponitskii, & Gataullin, 2013).
Investigation of Conformational Properties
Herbert and Kelleher (1994) conducted a study on similar compounds to understand their solution conformation using NMR and molecular modelling. This kind of research is critical in understanding the dynamic behavior of such molecules in different environments (Herbert & Kelleher, 1994).
Exploration in Marine Drug Development
Ibrahim et al. (2017) investigated marine indole alkaloids, including derivatives similar to the compound , revealing their potential as antidepressant and sedative drug leads. This study highlights the importance of structural modification in drug discovery (Ibrahim, El-Alfy, Ezel, Radwan, Shilabin, Kochanowska-Karamyan, Abd-Alla, Otsuka, & Hamann, 2017).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-8-12(2)10-14(9-11)21-19(23)18(22)17-13(3)20-16-7-5-4-6-15(16)17/h4-10,20H,1-3H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBJRCBPZUURKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.